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Compound of Interest

Compound Name: 2-Cyclopentyl-1,3-thiazole

CAS No.: 958827-20-8

Cat. No.: B2563013

Get Quote

Abstract
2-Cyclopentyl-1,3-thiazole represents a strategic scaffold in medicinal chemistry and

agrochemical development, serving as a lipophilic bioisostere for ortho-substituted pyridines

and benzenes. This technical guide provides a comprehensive analysis of its physicochemical

properties, synthetic pathways, and reactivity profiles. We focus on the causality behind

synthetic choices—specifically comparing the regioselectivity of Minisci radical alkylations

versus the reliability of Hantzsch cyclization—and detail the compound's utility in modulating

LogP and metabolic stability in drug discovery campaigns.

Chemical Identity & Physicochemical Properties[1]
[2][3][4][5][6][7][8]
The 2-cyclopentyl-1,3-thiazole moiety combines an electron-deficient heteroaromatic ring

(thiazole) with a lipophilic, sterically demanding cycloalkyl group. This unique pairing creates a

"hydrophobic anchor" often used to fill non-polar pockets in enzyme active sites.
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IUPAC Name: 2-Cyclopentyl-1,3-thiazole[1]

Molecular Formula: C₈H₁₁NS

Molecular Weight: 153.24 g/mol

PubChem CID: 16206151

SMILES:C1CCC(C1)C2=NC=CS2

Predicted Physicochemical Data
Note: Experimental data for the parent compound is limited; values below are computed based

on structure-property relationship (SPR) algorithms and analogous derivatives.

Property Value (Predicted/Range) Significance in R&D

Boiling Point 215–225 °C (at 760 mmHg)

High boiling point indicates low

volatility; suitable for high-temp

reactions.

LogP (Octanol/Water) 2.6 – 2.9

Moderate lipophilicity; ideal for

crossing blood-brain barrier

(BBB) or cell membranes.

Topological Polar Surface Area ~12.9 Å²
Low TPSA suggests excellent

membrane permeability.

pKa (Conjugate Acid) ~2.5 (Thiazole N)

Weakly basic; remains

uncharged at physiological pH

(7.4).

Density ~1.08 g/cm³
Slightly denser than water due

to sulfur atom contribution.

Synthetic Methodologies
Two primary routes exist for synthesizing 2-cyclopentyl-1,3-thiazole: the classical Hantzsch

Thiazole Synthesis (for de novo ring construction) and the Minisci Reaction (for late-stage

functionalization).
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Method A: Hantzsch Thiazole Synthesis (De Novo
Construction)
This is the most reliable method for generating the thiazole core with high regiocontrol. It

involves the condensation of a thioamide with an

-haloketone.

Mechanism & Rationale
The reaction proceeds via nucleophilic attack of the thioamide sulfur on the

-carbon of the haloketone, followed by intramolecular condensation of the amine with the
carbonyl.

Precursor: Cyclopentanecarbothioamide is required. It is synthesized by treating

cyclopentanecarbonitrile with hydrogen sulfide (or ammonium sulfide) or by thionating

cyclopentanecarboxamide with Lawesson’s Reagent.

Reagent: Chloroacetaldehyde (usually generated in situ or used as a hydrate) provides the

C4-C5 fragment.

Protocol: Synthesis from Cyclopentanecarbothioamide
Thioamide Formation:

Dissolve cyclopentanecarboxamide (10 mmol) in dry THF.

Add Lawesson’s Reagent (5.5 mmol) and reflux for 3 hours under

.

Checkpoint: Monitor TLC for disappearance of amide.

Workup: Cool, concentrate, and purify via flash chromatography to obtain

Cyclopentanecarbothioamide.

Cyclization:

Dissolve Cyclopentanecarbothioamide (1.0 eq) in Ethanol (0.5 M).
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Add Chloroacetaldehyde (50% wt in water, 1.2 eq) dropwise.

Heat to reflux for 4–6 hours.

Observation: The solution typically turns yellow/orange.

Workup:

Cool to RT. Neutralize with saturated

(evolution of

).

Extract with Ethyl Acetate (3x). Wash organics with brine.

Dry over

and concentrate.

Purification: Distillation or column chromatography (Hexane/EtOAc gradient).

Method B: Minisci Radical Alkylation (Late-Stage
Functionalization)
This method allows for the direct attachment of the cyclopentyl group to an existing thiazole

ring. It is faster but often suffers from lower regioselectivity (C2 vs C5).

Reagents: Thiazole, Cyclopentanecarboxylic acid, Silver nitrate (

), Ammonium persulfate (

).

Mechanism: Oxidative decarboxylation of the carboxylic acid generates a nucleophilic

cyclopentyl radical, which attacks the protonated thiazole ring (most electron-deficient

position).
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Route A: Hantzsch Synthesis (High Regio-fidelity)

Cyclopentanecarboxamide Cyclopentanecarbothioamide
Reflux, THF

Lawesson's Reagent
(Thionation)

2-Cyclopentyl-1,3-thiazole

Hantzsch Cyclization

Chloroacetaldehyde
(EtOH, Reflux)

Thiazole

Minisci Radical
Substitution (C2)

Cyclopentanecarboxylic Acid
AgNO3 / (NH4)2S2O8

Click to download full resolution via product page

Caption: Comparison of Hantzsch cyclization (Route A) and Minisci radical alkylation (Route B)

for synthesis.

Reactivity Profile & Structural Analysis
Aromaticity and Electrophilic Substitution
The thiazole ring is aromatic but

-deficient (similar to pyridine). The sulfur atom donates electron density, but the nitrogen
withdraws it.

C2 Position: Blocked by the cyclopentyl group.

C5 Position: The most reactive site for Electrophilic Aromatic Substitution (EAS) due to

sulfur's activation. Halogenation (e.g.,

) or nitration will occur preferentially here.

C4 Position: Least reactive towards electrophiles.

C-H Activation (Lithiation)
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The C5 proton is relatively acidic compared to benzene.

Protocol: Treatment with n-Butyllithium (n-BuLi) at -78°C in THF will selectively deprotonate

the C5 position.

Application: The resulting lithiated species can be trapped with electrophiles (aldehydes,

halides,

) to create 2,5-disubstituted thiazoles.

Metabolic Stability (Medicinal Chemistry Context)
In drug design, the 2-cyclopentyl group serves two functions:

Steric Shielding: It protects the N3 nitrogen from coordination with metalloenzymes (unless

desired).

Metabolic Soft Spot: The cyclopentyl ring itself is susceptible to Cytochrome P450-mediated

oxidation (hydroxylation), typically at the C3' or C4' positions of the cyclopentyl ring. This

must be monitored during lead optimization.

Medicinal Chemistry Applications
The 2-cyclopentyl-1,3-thiazole scaffold is a privileged structure in fragment-based drug

discovery (FBDD).

Bioisosterism
It acts as a non-classical bioisostere for:

Ortho-substituted Pyridines: The thiazole nitrogen mimics the pyridine nitrogen, while the

sulfur mimics the steric bulk of a vinyl group.

Isobutyl/Neopentyl groups: The cyclopentyl group provides a rigidified hydrophobic volume,

reducing the entropic penalty of binding compared to flexible alkyl chains.

Case Study: LogP Modulation
Replacing a 2-phenyl group with a 2-cyclopentyl group typically:
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Increases

character (Fsp3), improving solubility.

Maintains lipophilicity (LogP) while removing a "flat" aromatic ring, which can improve

selectivity and reduce non-specific binding.

Safety & Handling (SDS Highlights)
While specific toxicological data for the parent compound is sparse, it should be handled as a

standard functionalized thiazole.

Hazards:

Skin/Eye Irritant: Thiazoles are known sensitizers.

Acute Toxicity: Harmful if swallowed (Category 4).

Storage: Store under inert atmosphere (

or Ar) at 2–8°C. Thiazoles can darken upon oxidation/exposure to light.

Incompatibility: Strong oxidizing agents, strong acids.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 8 / 9 Tech Support

https://www.google.com/url?sa=E&q=https%3A%2F%2Fpubchem.ncbi.nlm.nih.gov%2Fcompound%2F16206151
https://www.google.com/url?sa=E&q=https%3A%2F%2Fpubs.rsc.org%2Fen%2Fcontent%2Farticlelanding%2F2011%2Fmd%2Fc1md00134e
https://www.benchchem.com/product/b2563013?utm_src=pdf-custom-synthesis#bc-rfq
https://www.chemscene.com/product/1251104-23-0.html
https://www.benchchem.com/product/b2563013/docs#2-cyclopentyl-1-3-thiazole-structural-architecture-and-synthetic-utility
https://www.benchchem.com/product/b2563013/docs#2-cyclopentyl-1-3-thiazole-structural-architecture-and-synthetic-utility
https://www.benchchem.com/product/b2563013/docs#2-cyclopentyl-1-3-thiazole-structural-architecture-and-synthetic-utility
https://www.benchchem.com/product/b2563013/docs#2-cyclopentyl-1-3-thiazole-structural-architecture-and-synthetic-utility
https://www.benchchem.com/product/b2563013?utm_src=pdf-bulk#bc-rfq
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2563013?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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